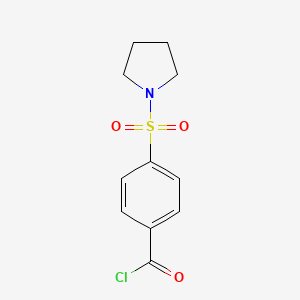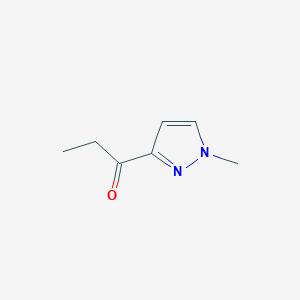
4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride” is a compound that contains a benzoyl chloride group and a pyrrolidinylsulfonyl group . The benzoyl chloride group is a type of acyl chloride, and it’s highly reactive due to the presence of a good leaving group (Cl-). The pyrrolidinylsulfonyl group contains a pyrrolidine ring, which is a type of secondary amine and can act as a base or nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzoyl chloride) and a five-membered nitrogen-containing ring (from the pyrrolidine). The two rings are likely connected via a sulfonyl group .Chemical Reactions Analysis
As an acyl chloride, the benzoyl chloride portion of the molecule would be expected to undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution . The pyrrolidine ring could engage in reactions typical of secondary amines, such as protonation under acidic conditions or acting as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzoyl chloride could make the compound reactive and potentially corrosive. The pyrrolidine ring could confer basicity to the compound .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a valuable nitrogen heterocycle widely used by medicinal chemists. Here’s why it’s so interesting:
Bioactive Molecules: Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives. These include:
Structure–Activity Relationship (SAR): Steric factors significantly influence biological activity. For instance:
- 4’-Phenyl Substituents : Activity increases with 4’-phenyl substituents in the order: 4’-PhH < 4’-PhCl < 4’-PhNO₂ .
Photophysics and Optoelectronics
Certain pyrrolidine derivatives exhibit interesting photophysical properties. Researchers investigate their use in:
Future Directions
The utility of “4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride” in future research or applications would depend on its reactivity, stability, and potential biological activity. Given the presence of a reactive benzoyl chloride group and a potentially biologically active pyrrolidine ring, it could be of interest in the synthesis of new pharmaceuticals or biologically active compounds .
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJTXSHQFLFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383364.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)
